molecular formula C21H21FN6O2 B2502198 N~6~-(2,2-dimethoxyethyl)-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946288-76-2

N~6~-(2,2-dimethoxyethyl)-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2502198
CAS No.: 946288-76-2
M. Wt: 408.437
InChI Key: YFCUZXZNGMYMFP-UHFFFAOYSA-N
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Description

N~6~-(2,2-dimethoxyethyl)-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C21H21FN6O2 and its molecular weight is 408.437. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding in Hydrated and Anhydrous Forms

Research on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines highlights the significance of hydrogen bonding in determining the crystalline structures of these compounds. These structures are categorized into stoichiometric hydrates and solvent-free forms, showcasing different dimensions of hydrogen-bonded sheets and frameworks. Such insights are crucial for understanding the molecular interactions and stability of these compounds in various environments (Trilleras et al., 2008).

Novel Isoxazolines and Isoxazoles Synthesis

The synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been explored, revealing a method for creating new compounds with potential biological activities through [3+2] cycloaddition. This research contributes to the development of new chemical entities for further pharmacological evaluation (Rahmouni et al., 2014).

Antitumor Evaluation of Pyrazolo[3,4-d]pyrimidine Derivatives

A series of new 4-substituted amino-1H-pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their antitumor activity, particularly against human breast adenocarcinoma (MCF-7) cell line. This research underscores the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment (Abdellatif et al., 2014).

Discovery of CK1 Inhibitors

N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives have been identified as novel CK1 inhibitors, highlighting the role of these compounds in addressing diseases associated with aberrant activation of casein kinase 1 (CK1), such as cancer and central nervous system disorders. The discovery process involved virtual screening and hit-to-lead optimization, showcasing the potential of these compounds as therapeutic agents (Yang et al., 2012).

Properties

IUPAC Name

6-N-(2,2-dimethoxyethyl)-4-N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O2/c1-29-18(30-2)13-23-21-26-19(25-15-10-8-14(22)9-11-15)17-12-24-28(20(17)27-21)16-6-4-3-5-7-16/h3-12,18H,13H2,1-2H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCUZXZNGMYMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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